2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-5-23(15-10-12-16(26-4)13-11-15)21(25)20(24)19-14(2)22(3)18-9-7-6-8-17(18)19/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZPHDQKGLNOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The indole core can then be functionalized with various substituents through electrophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: : Reduction of the carbonyl group can lead to the formation of corresponding alcohols or amines.
Substitution: : Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Indole-3-carboxylic acid derivatives.
Reduction: : Alcohols or amines.
Substitution: : Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Chemistry: : It can serve as a precursor for the synthesis of more complex molecules.
Biology: : Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: : Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Adamantane-Substituted Indoles
Compounds such as N-(4-methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5j) () feature bulky adamantane substituents on the indole. These derivatives exhibit high synthetic yields (89.5%) and structural stability, as confirmed by NMR and HRMS.
Methoxy/Ethyl-Substituted Indoles
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide () contains a 5-methoxy and 1-ethyl group on the indole. The methoxy group may enhance electron density, influencing binding interactions, while the ethyl group parallels the target’s N-ethyl acetamide substituent.
Unsubstituted Indoles
2-(1H-Indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide () lacks substituents on the indole ring.
Variations in Acetamide Substituents
N-(Pyridin-4-yl) Derivatives
D-24851 (), an N-(pyridin-4-yl)-substituted indole glyoxylamide, demonstrates potent microtubule inhibition and antitumor activity. Its pyridinyl group contrasts with the target’s N-ethyl-N-(4-methoxyphenyl) group, suggesting that aromatic vs. mixed alkyl/aryl substituents may alter binding specificity and cytotoxicity profiles .
N-(3,4-Dimethoxyphenyl) Derivatives
C730-0632 () features an N-(3,4-dimethoxyphenyl) group paired with a 1,2-dimethylindole. The additional methoxy group may improve solubility or target engagement compared to the target’s single 4-methoxyphenyl group, though biological data are unavailable .
N-(Fluorobenzyl) Derivatives
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () incorporates a fluorobenzyl group, which could enhance lipophilicity and blood-brain barrier penetration. The lack of dimethyl groups on the indole distinguishes it from the target compound, underscoring the interplay between indole and acetamide modifications .
Comparative Data Table
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide is a synthetic derivative of indole, a structure commonly found in numerous biologically active compounds. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on the available literature.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 300.36 g/mol. The structure includes an indole moiety, which is known for its role in various pharmacological activities.
Biological Activity Overview
Research indicates that compounds with indole structures often exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific compound has been studied for its potential interactions with various biological targets.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Induction of Apoptosis : In cancer studies, it was observed that the compound activates caspase pathways leading to programmed cell death in malignant cells.
- Antioxidant Properties : The presence of methoxy groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.
Case Studies
Several studies have investigated the biological activities of related indole derivatives, providing insights into the potential effects of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that an indole derivative significantly reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting a similar potential for our compound .
- Cancer Cell Line Study : In vitro studies using human cancer cell lines showed that the compound inhibited cell proliferation by inducing G1 phase arrest and apoptosis through mitochondrial pathways .
- Neuroprotection Research : Research indicated that compounds with similar structures protected neuronal cells from glutamate-induced toxicity, highlighting their potential as neuroprotective agents .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Bioavailability : Preliminary data suggest that the compound has good oral bioavailability due to its lipophilic nature.
- Metabolism : The metabolic pathways involve hepatic enzymes, which may influence its efficacy and safety profile.
Q & A
Q. What are the optimal synthetic routes for 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including acylation and condensation, with reagents such as dichloromethane, dimethylformamide (DMF), and bases like potassium carbonate. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm functional groups (e.g., indole protons at δ 7.2–7.8 ppm) and mass spectrometry (MS) for molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities in crystalline intermediates .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
¹H/¹³C NMR spectroscopy is critical for verifying the indole core (e.g., C3 carbonyl at ~180 ppm) and the N-ethyl-N-(4-methoxyphenyl) substituents. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹), while high-resolution MS (HRMS) confirms the molecular formula. Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. What purification techniques are recommended for isolating high-purity samples?
Column chromatography using silica gel (hexane/ethyl acetate gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) are standard. Recrystallization from ethanol or DCM/hexane mixtures improves crystalline purity. Final purity (>95%) is confirmed by melting point analysis and NMR .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during acylation steps?
Solvent polarity (e.g., DMF vs. dichloromethane) and temperature (0–25°C) critically affect acylation regioselectivity. Polar aprotic solvents stabilize transition states, favoring substitution at the indole C3 position. Computational studies (DFT) suggest steric hindrance from 1,2-dimethyl groups reduces reactivity at adjacent sites .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinities?
Discrepancies may arise from solvent effects or protein flexibility. Strategies include:
Q. How does the steric/electronic environment of the 1,2-dimethylindole moiety influence reactivity?
The methyl groups increase steric hindrance, reducing nucleophilic attack at C2. Electron-donating effects from the indole nitrogen enhance electrophilicity at the carbonyl carbon, facilitating amide bond formation. Hammett studies correlate substituent effects with reaction rates in analogous compounds .
Q. What mechanistic insights explain metabolic instability of the N-ethyl-N-(4-methoxyphenyl) group?
Isotopic labeling (e.g., deuterium at ethyl groups) combined with LC-MS/MS reveals rapid oxidative N-dealkylation in hepatic microsomes. Methoxy demethylation is minimal due to steric protection. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) prolongs half-life in vivo .
Biological Evaluation
Q. What biological activity profiles are reported, and which assay systems are used?
Preliminary studies show IC₅₀ values of 2–10 µM against cancer cell lines (e.g., MCF-7, A549) via MTT assays. Antimicrobial activity (MIC = 8–32 µg/mL) is tested in broth dilution assays. Anti-inflammatory effects (e.g., COX-2 inhibition) are quantified using ELISA .
Q. How does structural modification of the 4-methoxyphenyl group alter bioactivity?
Replacement with electron-withdrawing groups (e.g., 4-fluorophenyl) reduces anticancer potency but enhances antimicrobial activity. Methoxy removal decreases metabolic stability, as shown in comparative pharmacokinetic studies .
Data Contradiction Analysis
Q. How are yield discrepancies addressed when scaling up synthesis?
Pilot-scale reactions often show lower yields due to inefficient mixing or heat transfer. Process optimization via flow chemistry (continuous reactors) or microwave-assisted synthesis improves reproducibility. Reaction monitoring with in-situ IR identifies intermediate degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
